4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine
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Description
4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C21H23FN6O and its molecular weight is 394.454. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 4-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-N-(2-fluorophenyl)-1H-1,2,3-triazol-5-amine is the G-protein coupled receptor GPR55 . GPR55 is a type of protein that plays a crucial role in cellular signaling and function .
Mode of Action
This compound acts as an agonist for the GPR55 receptor . This means that it binds to this receptor and activates it, leading to a series of changes in the cell .
Biochemical Pathways
Upon activation of the GPR55 receptor by this compound, there is a stimulation of cellular ERK1/2 phosphorylation . This is a key step in many cellular processes, including cell division and differentiation .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The activation of the GPR55 receptor by this compound leads to a series of cellular changes, including the phosphorylation of ERK1/2 . This can influence various cellular processes, including cell growth and differentiation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other molecules that can bind to the GPR55 receptor may affect its efficacy . Additionally, the stability of this compound may be affected by factors such as temperature and pH .
Properties
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[5-(2-fluoroanilino)triazolidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6O/c1-14-6-5-9-18(15(14)2)27-10-12-28(13-11-27)21(29)19-20(25-26-24-19)23-17-8-4-3-7-16(17)22/h3-9,19-20,23-26H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPRFSOAIHECJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3C(NNN3)NC4=CC=CC=C4F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.